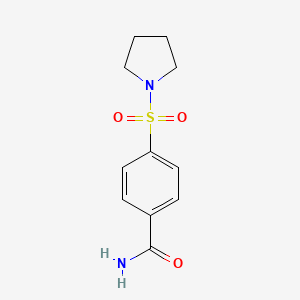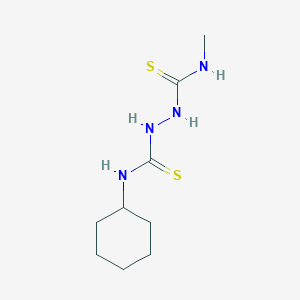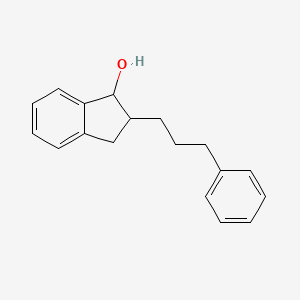![molecular formula C21H19NO4 B2524482 (3aS,4R,9bR)-4-[4-(methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid CAS No. 1217642-73-3](/img/structure/B2524482.png)
(3aS,4R,9bR)-4-[4-(methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a cyclopenta[c]quinoline core with a carboxylic acid functionality at the 8-position and a methoxycarbonyl-substituted phenyl group at the 4-position. This structure suggests potential pharmacological activity, as quinoline derivatives are known to be important intermediates for pharmaceuticals.
Synthesis Analysis
The synthesis of quinoline derivatives can be approached through various methods. For instance, the synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, a related compound, involves starting with 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester. This process includes a series of reactions such as lithiation, hydrogenation, Birch reduction, and cyclization to achieve the desired quinoline skeleton . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic ring system that includes a benzene ring fused to a pyridine ring. The specific compound mentioned has additional structural complexity due to the cyclopenta[c]quinoline system and the presence of a methoxycarbonyl group. The stereochemistry, indicated by the (3aS,4R,9bR) configuration, is also an important aspect of the molecular structure, which can influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For example, the synthesis of quinoline-4-carboxylic acid derivatives can be achieved through the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines under indium(III) chloride catalysis and microwave irradiation . Additionally, the formation of 8-formyl-2-(phenoxymethyl)quinoline-3-carboxylic acids involves a one-pot synthesis reaction followed by intramolecular cyclization . These reactions highlight the reactivity of different functional groups present in quinoline derivatives and provide insight into possible transformations for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of carboxylic acid and ester groups can affect the compound's solubility, acidity, and potential for forming salts or esters. The aromatic nature of the quinoline ring system contributes to the compound's stability and potential for π-π interactions. While the specific properties of the compound are not provided, related quinoline derivatives are generally known for their fluorescence and potential biological activity .
Aplicaciones Científicas De Investigación
Antibacterial Activity
This compound has been explored in the synthesis of various quinolone derivatives, which have shown potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Notably, modifications to the quinoline structure have been investigated to enhance antibacterial efficacy while reducing potential side effects like phototoxicity and cytotoxicity to mammalian cells (Sánchez et al., 1995).
Luminescent Properties
The compound has also found application in the development of luminescent materials. Specifically, naphtho[2,3-f]quinoline derivatives synthesized through a sequential three-component reaction displayed promising luminescent properties. These derivatives are potential candidates for organic electroluminescent (EL) media due to their operational simplicity and minimal environmental impact (Tu et al., 2009).
Propiedades
IUPAC Name |
(3aS,4R,9bR)-4-(4-methoxycarbonylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-26-21(25)13-7-5-12(6-8-13)19-16-4-2-3-15(16)17-11-14(20(23)24)9-10-18(17)22-19/h2-3,5-11,15-16,19,22H,4H2,1H3,(H,23,24)/t15-,16+,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNQRBONDFMTCC-GJYPPUQNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3CC=CC3C4=C(N2)C=CC(=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@H]2[C@H]3CC=C[C@H]3C4=C(N2)C=CC(=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-amine hydrochloride](/img/structure/B2524401.png)

![2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2524405.png)
![methyl 6-chloro-2-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2524407.png)
![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2524408.png)
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2524410.png)

![7-Fluoro-3-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2524413.png)



![tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate](/img/structure/B2524421.png)